

Visualizing Biomolecules with AF 568 DBCO

Click Chemistry: Application Notes and Protocols

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Compound of Interest

Compound Name: AF 568 DBCO

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This document provides detailed application notes and experimental protocols for the visualization of biomolecules using **AF 568 DBCO** click chemistry. This powerful technique, based on the principles of bioorthogonal chemistry, allows for the specific and efficient fluorescent labeling of a wide range of biomolecules, including proteins, nucleic acids, and glycans, in both fixed and living systems.

Introduction to AF 568 DBCO Click Chemistry

AF 568 DBCO is a fluorescent probe that combines the bright and photostable Alexa Fluor 568 dye with a dibenzocyclooctyne (DBCO) group.^{[1][2][3]} The DBCO moiety enables a highly specific and efficient reaction with azide-functionalized biomolecules through a copper-free click chemistry reaction known as Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC).^{[1][4][5]} This bioorthogonal reaction proceeds rapidly under physiological conditions without the need for cytotoxic copper catalysts, making it ideal for live-cell imaging and in vivo studies.^{[1][6][7]}

The core principle involves a two-step labeling process. First, a biomolecule of interest is metabolically, enzymatically, or chemically modified to incorporate an azide group.[8][9] This azide-tagged biomolecule can then be specifically and covalently labeled with the **AF 568 DBCO** probe, resulting in a stable triazole linkage and fluorescent visualization.[10][11]

Quantitative Data

The selection of a fluorescent probe is critical for achieving high-quality imaging results. The following tables summarize the key quantitative properties of **AF 568 DBCO**.

Photophysical Properties of AF 568	Value	Reference
Excitation Maximum (λ_{ex})	572-579 nm	[1][2][10]
Emission Maximum (λ_{em})	598-603 nm	[1][2][10]
Molar Extinction Coefficient (ϵ)	94,000 - 94,238 $\text{cm}^{-1}\text{M}^{-1}$	[1][2]
Fluorescence Quantum Yield (Φ)	0.912	[1][12]
Molecular Weight	~1155.44 g/mol	[2]

General Properties of AF 568 DBCO	Description	Reference
Reactivity	Reacts with azide-labeled molecules via copper-free click chemistry (SPAAC).[10][11]	
Brightness & Photostability	AF 568 is a bright and photostable fluorophore, making it suitable for demanding imaging applications.[1][2][13]	
Solubility	Water-soluble.[3][12]	
pH Sensitivity	Fluorescence is largely insensitive to pH changes between pH 4 and pH 10.[12]	
Storage	Store at -20°C in the dark for up to 24 months. Can be transported at room temperature for up to 3 weeks. [1][12]	

Experimental Protocols

The following are detailed protocols for the labeling and visualization of biomolecules using **AF 568 DBCO**. Optimization may be required for specific experimental systems.

Protocol 1: Metabolic Labeling and Visualization of Proteins in Live Cells

This protocol describes the metabolic incorporation of an azide-containing amino acid analog, L-azidohomoalanine (AHA), into newly synthesized proteins, followed by fluorescent labeling with **AF 568 DBCO** for live-cell imaging.

Materials:

- Mammalian cells of interest
- Complete cell culture medium
- Methionine-free cell culture medium
- L-azidohomoalanine (AHA)
- **AF 568 DBCO**
- Live-cell imaging medium (e.g., phenol red-free medium)
- Phosphate-buffered saline (PBS)
- Hoechst 33342 (optional nuclear stain)

Procedure:

- **Cell Seeding:** Seed cells in an appropriate imaging dish (e.g., glass-bottom dish) and allow them to adhere and grow to the desired confluency.
- **Methionine Starvation:** Gently wash the cells twice with warm PBS. Replace the complete medium with pre-warmed methionine-free medium and incubate for 1 hour at 37°C in a CO₂ incubator.
- **AHA Incorporation:** Replace the methionine-free medium with methionine-free medium supplemented with an optimized concentration of AHA (typically 25-50 μM). Incubate for 4-24 hours at 37°C in a CO₂ incubator to allow for metabolic incorporation into newly synthesized proteins.
- **AF 568 DBCO Labeling:**
 - Wash the cells twice with warm PBS.
 - Add pre-warmed live-cell imaging medium containing **AF 568 DBCO** at a final concentration of 5-20 μM.
 - Incubate for 30-60 minutes at 37°C in a CO₂ incubator, protected from light.[6]

- Washing: Wash the cells three times with warm live-cell imaging medium to remove unbound **AF 568 DBCO**.[\[6\]](#)
- Counterstaining (Optional): If desired, stain the nuclei by incubating the cells with Hoechst 33342 (e.g., 1 µg/mL) in live-cell imaging medium for 10 minutes.
- Imaging: Image the cells immediately using a fluorescence microscope equipped with appropriate filter sets for AF 568 (Excitation/Emission: ~578/603 nm) and any counterstains used.[\[14\]](#)

Protocol 2: Labeling of Azide-Modified Proteins in Cell Lysates

This protocol outlines the procedure for labeling azide-modified proteins in cell lysates with **AF 568 DBCO** for subsequent analysis by SDS-PAGE and in-gel fluorescence scanning.

Materials:

- Cell lysate containing azide-modified proteins
- **AF 568 DBCO**
- Phosphate-buffered saline (PBS)
- SDS-PAGE sample buffer
- SDS-PAGE gels and running buffer
- Fluorescence gel scanner

Procedure:

- Prepare Cell Lysate: Lyse cells containing azide-modified proteins using a suitable lysis buffer containing protease inhibitors. Quantify the protein concentration of the lysate.
- Click Chemistry Reaction:
 - In a microcentrifuge tube, combine 20-50 µg of the azide-modified protein lysate with PBS.

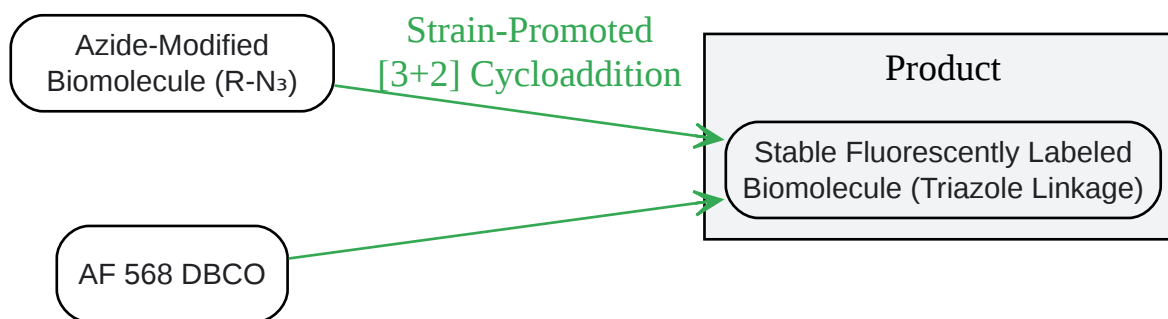
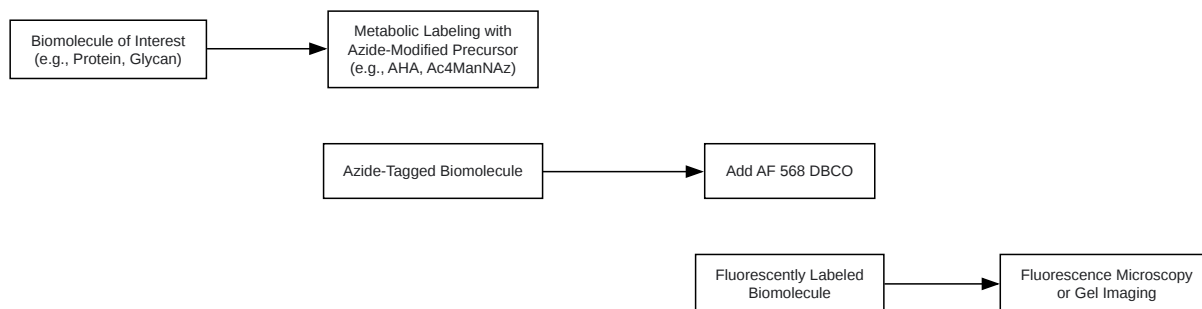
- Add **AF 568 DBCO** to a final concentration of 10-100 μM .
- Vortex the mixture gently.
- Incubate the reaction for 1-2 hours at room temperature, protected from light.
- Prepare for SDS-PAGE: Add an appropriate volume of SDS-PAGE sample buffer to the reaction mixture and heat at 95°C for 5-10 minutes.
- SDS-PAGE: Load the samples onto an SDS-PAGE gel and run the electrophoresis to separate the proteins by size.
- In-Gel Fluorescence Imaging: After electrophoresis, visualize the fluorescently labeled proteins directly in the gel using a fluorescence gel scanner with excitation and emission wavelengths appropriate for AF 568.

Visualizations

Signaling Pathway and Experimental Workflow

Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate key processes in biomolecule visualization using **AF 568 DBCO** click chemistry.



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